molecular formula C18H24N2O3S B12184981 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide

Cat. No.: B12184981
M. Wt: 348.5 g/mol
InChI Key: YEROKNNDNOANFZ-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]acetamide

InChI

InChI=1S/C18H24N2O3S/c1-11(2)20-14(5)13(4)17(18(20)19-15(6)21)24(22,23)16-9-7-12(3)8-10-16/h7-11H,1-6H3,(H,19,21)

InChI Key

YEROKNNDNOANFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C

Origin of Product

United States

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide is a complex synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O3_{3}S
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 1010925-89-9

The biological activity of this compound is primarily attributed to its structural features, which include a pyrrole ring and a sulfonyl group. These moieties are known to interact with various biological targets, potentially influencing enzyme activities and receptor functions.

Biological Activity Overview

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it induces apoptosis in cancer cell lines, demonstrating an IC50_{50} value in the low micromolar range (e.g., IC50_{50} = 49.85 μM for certain derivatives) .
    • A study highlighted that modifications in the molecular structure could enhance its anticancer efficacy, particularly through the introduction of specific substituents on the phenyl ring .
  • Antimicrobial Activity :
    • Preliminary tests have indicated that this compound exhibits moderate antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • The sulfonamide group within the compound is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; IC50_{50} = 49.85 μM
AntibacterialModerate activity against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase

Research Highlights

  • Antitumor Activity : A recent study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential binding sites that may be exploited for drug design .
  • Pharmacokinetics : Further studies are needed to evaluate the pharmacokinetic properties of this compound to understand its bioavailability and metabolic stability .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide exhibit notable antimicrobial properties. For example, derivatives of sulfonyl pyrroles have been tested against various bacterial strains, demonstrating effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have shown that similar pyrazole derivatives can inhibit cancer cell growth effectively. For instance, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves the inhibition of cyclin-dependent kinases or other cellular pathways critical for cancer proliferation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrole ring or the sulfonyl group can significantly affect potency and selectivity against specific biological targets .

Synthesis and Chemical Properties

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation of a pyrrole derivative.
  • Alkylation to introduce the propan-2-yl group.
  • Amide formation with acetic acid derivatives .

Chemical Properties
The compound has a molecular formula of C22H26N2O4S and a molecular weight of 414.5 g/mol. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of similar compounds, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that modifications in the side chains significantly influenced antibacterial efficacy, with some compounds exhibiting inhibition zones comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of related pyrazole derivatives showed promising results against melanoma cell lines (A375). The most potent compound demonstrated an IC50 value of 4.2 μM, suggesting that structural modifications could enhance anticancer activity .

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